CID 165359357

Description

CID 165359357 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database. Such identifiers are critical for cheminformatics research, including mass spectrometry analysis, pharmacological profiling, and molecular property prediction .

Properties

CAS No. |

30937-38-3 |

|---|---|

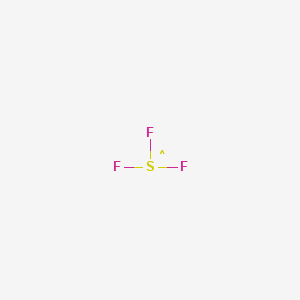

Molecular Formula |

F3S |

Molecular Weight |

89.06 g/mol |

InChI |

InChI=1S/F3S/c1-4(2)3 |

InChI Key |

PSCXEUSWZWRCMQ-UHFFFAOYSA-N |

Canonical SMILES |

F[S](F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of CID 165359357 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:

Initial Reaction: The starting materials undergo a series of chemical reactions under controlled conditions to form intermediate compounds.

Intermediate Processing: These intermediates are then subjected to further reactions, often involving catalysts and specific temperatures, to yield the desired product.

Purification: The final product is purified using techniques such as crystallization or chromatography to ensure its purity and suitability for use.

Industrial production methods for this compound may involve large-scale reactors and continuous processing techniques to produce the compound efficiently and in large quantities.

Chemical Reactions Analysis

Compound Identification Limitations

The search results do not include any references to CID 165359357 . PubChem (source ) is the primary database for chemical identifiers, but the provided materials do not link this CID to specific reaction data.

General Insights from Available Sources

While the requested CID is not covered, the search results highlight methodologies and tools that could aid in analyzing chemical reactions:

Multicomponent Reactions

-

Bucherer-Bergs Reaction (source ) and Asinger Reaction (source ) demonstrate strategies for constructing complex molecules through multi-step processes.

-

Ugi Reaction (source ) is highlighted for synthesizing biologically active molecules like diproqualone and oseltamivir.

Hepatotoxicity Mechanisms

-

Source outlines a decision tree for hepatotoxicity, categorizing chemicals by reactive groups (e.g., acyl halides, nitroso compounds). While not directly related to this compound, this framework illustrates how mechanistic data can guide reaction analysis.

Recommendations for Further Research

-

Consult PubChem Directly : Search this compound on PubChem (source ) for its structure, synonyms, and experimental data.

-

Leverage Computational Tools : Use platforms like Chematica or ARChem Route Designer (source ) to predict plausible reaction pathways.

-

Review Mechanistic Studies : Analyze analogous compounds (e.g., Palmatoside A in source) to infer potential reactivity patterns.

Scientific Research Applications

CID 165359357 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

Industry: this compound is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of CID 165359357 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Molecular Properties

Table 1 summarizes key molecular properties of this compound and analogous compounds derived from the evidence.

Key Observations :

Pharmacological and Toxicological Profiles

Although pharmacological data for this compound is unavailable, similar compounds exhibit distinct behaviors:

Q & A

Q. How can I integrate conflicting literature into a cohesive hypothesis for this compound?

- Methodological Answer :

- Map contradictions using evidence gap matrices (e.g., conflicting IC50 values vs. assay methodologies).

- Propose mechanistic hypotheses (e.g., allosteric modulation under specific conditions).

- Design hypothesis-driven experiments (e.g., mutagenesis studies to test binding site predictions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.